5-ethynyl-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
796870-42-3 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis as a Foundation
The Fischer indole synthesis, a classical method for constructing indole cores, has been adapted for derivatives such as 5-nitroindole-2-carboxylic acid. As demonstrated in patent CN100491350C, p-nitrophenylhydrazine hydrochloride undergoes condensation with ethyl pyruvate to form a hydrazone intermediate, which cyclizes in the presence of polyphosphoric acid (PPA) to yield 5-nitroindole-2-carboxylic acid ethyl ester (yield: 65.3–71.4%). This method highlights the importance of:
-
Reaction solvent : Toluene optimizes cyclization efficiency.
-
Catalyst loading : PPA (120–150 g per 0.07 mol hydrazone) ensures complete ring closure.
-
Temperature control : Maintaining 105–115°C during cyclization prevents side reactions.
For 5-ethynyl substitution, replacing p-nitrophenylhydrazine with a precursor containing an ethynyl group (e.g., ethynylphenylhydrazine) could theoretically yield the target compound. However, the instability of ethynyl-containing hydrazones under acidic conditions necessitates careful optimization.
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Halogenation (Nitro → Br) | CuBr₂, HBr, 110°C, 12h | 80* | Extrapolated |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TMSA, THF | 70–85* | , |
| Ester Hydrolysis | KOH, EtOH, reflux | 90–95 |
*Theoretical values based on analogous transformations.
Nitro Group Reduction and Functional Group Interconversion
Nitro to Ethynyl via Diazonium Intermediates
The reduction of 5-nitroindole-2-carboxylate to 5-aminoindole-2-carboxylate (100% yield using NH₄HCO₂/Pd-C) provides a pathway for further modification. The amine can be diazotized and subjected to Castro reaction conditions:
-
Diazotization : Treat 5-aminoindole-2-carboxylate with NaNO₂/HCl at 0–5°C.
-
Castro Reaction : React diazonium salt with Cu(I) acetylide in DMF/H₂O to install ethynyl (yield: ~50–60% based on aryl diazonium reactions).
While feasible, this method requires rigorous temperature control to avoid indole ring decomposition.
Hydrolysis and Purification of Ethyl Ester Intermediates
Alkaline Hydrolysis Optimization
The hydrolysis of ethyl esters to carboxylic acids, as described in CN100491350C, achieves 81.6–87.4% yield using KOH (7.5 g, 0.13 mol) in ethanol/water (6–8h, 20–30°C). Critical parameters include:
-
Alkalinity : Excess KOH ensures complete ester cleavage.
-
Solvent system : Ethanol/water (5:1 v/v) balances solubility and reaction rate.
-
Acidification : HCl (4N) precipitates the carboxylic acid at pH 1.
For 5-ethynylindole-2-carboxylic acid, replacing ethanol with methanol may enhance solubility of intermediates.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Applications
HIV-1 Integrase Inhibition
One of the most significant applications of 5-ethynyl-1H-indole-2-carboxylic acid derivatives is in the development of inhibitors for HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. For instance, a study demonstrated that a specific derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibitory activity against the integrase enzyme . The mechanism involves chelation with metal ions in the integrase's active site, enhancing binding affinity and specificity.
Structure-Activity Relationship (SAR)
Further studies have explored the structure-activity relationships of these compounds. Modifications at various positions on the indole core significantly affect their antiviral efficacy. For example, introducing long-chain substituents at the C3 position has been shown to improve interaction with hydrophobic cavities near the active site, leading to enhanced inhibitory effects . This information is crucial for designing next-generation integrase inhibitors that can overcome drug resistance.
Neuroprotective Potential
Stroke and Neuroprotection
Indole-2-carboxylic acid derivatives are also being investigated for their neuroprotective properties. One specific analogue is currently in clinical trials aimed at controlling cerebral damage following stroke onset. This compound's design is based on previous studies that highlighted its electronic features, suggesting a potential role in mitigating neuronal injury . The ability to modulate neuroinflammatory responses and promote neuronal survival makes these compounds attractive candidates for treating neurodegenerative conditions.
Synthesis and Chemical Applications
Synthetic Versatility
this compound serves as a versatile building block in organic synthesis. It is utilized in various synthetic pathways to create complex molecular architectures. For example, it can act as a reactant for synthesizing pyrrolizidine alkaloids and other indole derivatives through multiple reaction pathways, including Pd-catalyzed cyclization and amidation reactions . This versatility extends its application beyond pharmaceuticals into materials science and organic electronics.
Case Studies
Mechanism of Action
The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The ethynyl group at the 5-position may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly influence melting points, solubility, and stability. Key analogs from the evidence include:
Analysis :
- Melting Points: Electron-withdrawing groups (e.g., –COOH) increase melting points due to enhanced hydrogen bonding (e.g., indole-6-carboxylic acid, mp 256–259°C vs. indole-5-carboxylic acid, mp 208–210°C) .
- Solubility : Carboxylic acids (e.g., indole-5-carboxylic acid) exhibit moderate aqueous solubility, whereas esters (e.g., ethyl 5-methoxyindole-2-carboxylate) are hydrophobic .
Q & A
Q. What are the recommended synthetic routes for 5-ethynyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis of this compound typically involves modifying the Fischer indole synthesis. Key steps include:
- Core indole formation : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions.
- Ethynyl group introduction : A Sonogashira coupling reaction using palladium catalysts to attach the ethynyl moiety to the indole scaffold at the 5-position .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions .
Monitoring : Track reaction progress via TLC or HPLC. For example, HPLC with UV detection (λ = 254 nm) can confirm ester-to-acid conversion .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% recommended) .
- Structural confirmation :
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- Multi-dimensional NMR : NOESY or HSQC to distinguish between tautomeric forms or regioisomers .
- X-ray crystallography : Use SHELX software for structure refinement to resolve ambiguities in electron density maps .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .
Q. How can reaction conditions be optimized for introducing the ethynyl group into indole derivatives?
Methodological Answer: Optimize via a Design of Experiments (DoE) approach:
- Catalyst system : Screen Pd(PPh) vs. PdCl(dppf) with CuI as a co-catalyst in Sonogashira couplings .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (moderate polarity) for yield and byproduct formation .
- Temperature : Test 60–100°C to balance reaction rate and decomposition risks.
Key Metrics : Monitor coupling efficiency via GC-MS or in situ IR spectroscopy for alkyne consumption .
Safety and Handling in Research Contexts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
